Ethyl 3-methyl-5-(thiophene-3-carboxamido)thiophene-2-carboxylate
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Overview
Description
This compound is a derivative of thiophene, which is a five-membered heterocyclic compound with one sulfur atom . Thiophene derivatives are essential in various fields, including medicinal chemistry, due to their diverse biological activities .
Synthesis Analysis
Thiophene derivatives can be synthesized using various methods, such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .Molecular Structure Analysis
The molecular structure of this compound would include a thiophene ring, which is a five-membered ring with one sulfur atom. It also has carboxamido and carboxylate functional groups attached to the thiophene ring .Chemical Reactions Analysis
Thiophene derivatives can participate in various chemical reactions. For example, they can undergo electrophilic aromatic substitution reactions similar to benzene .Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of complex thiophene derivatives, such as Ethyl 3-methyl-5-(thiophene-3-carboxamido)thiophene-2-carboxylate, involves various chemical reactions that result in the formation of these compounds with high specificity and yield. For example, a facile four-component Gewald reaction in the presence of water and triethylamine allows for the efficient room-temperature formation of 2-amino-3-carboxamide derivatives of thiophene, demonstrating a method to synthesize thiophene derivatives under aqueous conditions (Abaee & Cheraghi, 2013). Similarly, the one-pot, three-component synthesis of 1,5-benzodiazepine derivatives highlights the synthetic utility of thiophene derivatives in creating pharmacologically relevant compounds (Li & Wang, 2014).
Biological Activities
Thiophene derivatives exhibit significant biological activities, including antiproliferative, antimicrobial, and anti-rheumatic potentials. For instance, novel thiophene and thienopyrimidine derivatives have been synthesized and tested for their antiproliferative activity, showing remarkable activity against breast and colon cancer cell lines (Ghorab et al., 2013). Additionally, ethyl 2-(2-cyano-3-mercapto-3-(phenylamino) acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate and its metal complexes have shown significant antioxidant, analgesic, and anti-rheumatic effects in vivo, underscoring the therapeutic potential of thiophene derivatives in treating rheumatic diseases (Sherif & Hosny, 2014).
Material Science Applications
Thiophene derivatives also find applications in material science, particularly in the development of luminescent materials and conducting polymers. The synthesis of luminescent 2,4-disubstituted thiophenes and oligothiophenes through a consecutive three-component synthesis demonstrates the utility of thiophene derivatives in creating materials with desirable optical properties (Teiber & Müller, 2012).
Mechanism of Action
Target of Action
It’s known that thiophene derivatives, which this compound is a part of, have a broad range of biological activities and can interact with various biological targets .
Mode of Action
Thiophene derivatives are known to interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .
Biochemical Pathways
It’s known that thiophene derivatives can influence a variety of biochemical pathways due to their diverse biological activities .
Result of Action
It’s known that thiophene derivatives can have a variety of effects at the molecular and cellular level, depending on their specific biological activity .
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that thiophene derivatives interact with various enzymes, proteins, and other biomolecules
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
ethyl 3-methyl-5-(thiophene-3-carbonylamino)thiophene-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S2/c1-3-17-13(16)11-8(2)6-10(19-11)14-12(15)9-4-5-18-7-9/h4-7H,3H2,1-2H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRZJCDHKTMEWEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)C2=CSC=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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